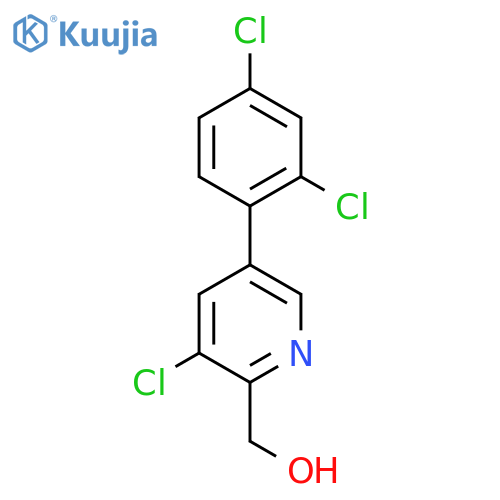Cas no 1361860-02-7 (3-Chloro-5-(2,4-dichlorophenyl)pyridine-2-methanol)

1361860-02-7 structure
商品名:3-Chloro-5-(2,4-dichlorophenyl)pyridine-2-methanol
CAS番号:1361860-02-7
MF:C12H8Cl3NO
メガワット:288.557020187378
CID:4926759
3-Chloro-5-(2,4-dichlorophenyl)pyridine-2-methanol 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-5-(2,4-dichlorophenyl)pyridine-2-methanol
-
- インチ: 1S/C12H8Cl3NO/c13-8-1-2-9(10(14)4-8)7-3-11(15)12(6-17)16-5-7/h1-5,17H,6H2
- InChIKey: UFGTZMKLONNPCG-UHFFFAOYSA-N
- ほほえんだ: ClC1C(CO)=NC=C(C=1)C1C=CC(=CC=1Cl)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 254
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 33.1
3-Chloro-5-(2,4-dichlorophenyl)pyridine-2-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023024180-500mg |
3-Chloro-5-(2,4-dichlorophenyl)pyridine-2-methanol |
1361860-02-7 | 97% | 500mg |
$1,058.40 | 2022-04-02 | |
| Alichem | A023024180-1g |
3-Chloro-5-(2,4-dichlorophenyl)pyridine-2-methanol |
1361860-02-7 | 97% | 1g |
$1,646.40 | 2022-04-02 | |
| Alichem | A023024180-250mg |
3-Chloro-5-(2,4-dichlorophenyl)pyridine-2-methanol |
1361860-02-7 | 97% | 250mg |
$659.60 | 2022-04-02 |
3-Chloro-5-(2,4-dichlorophenyl)pyridine-2-methanol 関連文献
-
Ping Tong Food Funct., 2020,11, 628-639
-
Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
1361860-02-7 (3-Chloro-5-(2,4-dichlorophenyl)pyridine-2-methanol) 関連製品
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
